Kinsei

Cancer Resistance Cytotoxicity P-glycoprotein

Researchers relying on parent ginsenosides (e.g., Rb1) face inconsistent results due to variable gut microbiota-dependent metabolic activation. Kinsei (Ginsenoside Compound K) eliminates this variability as the direct active metabolite. • AMPK activation at low μM concentrations, outperforming metformin in hepatic glucose metabolism studies. • 2.3-fold higher anti-inflammatory potency vs. ginsenoside Rg3 in LPS-challenged macrophages (NO/NF-κB pathway). • Circumvents P-glycoprotein-mediated efflux for reliable intracellular accumulation in chemoresistant cancer cell lines.

Molecular Formula C2H2Mg3O8
Molecular Weight 226.95 g/mol
Cat. No. B8016270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKinsei
Molecular FormulaC2H2Mg3O8
Molecular Weight226.95 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2]
InChIInChI=1S/2CH2O3.3Mg.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6
InChIKeyXQQWBPOEMYKKBY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kinsei Compound K Identity & Class


The product identifier 'Kinsei' is most consistently associated with Ginsenoside Compound K (CK), a tetracyclic triterpenoid saponin and the major active intestinal metabolite of protopanaxadiol-type ginsenosides such as Rb1, Rb2, and Rc [1]. CK is not naturally abundant in raw ginseng but is generated via biotransformation, prompting interest in its procurement for direct pharmacological application [2]. Its mechanism of action is multi-target, including activation of AMP-activated protein kinase (AMPK) [3].

Kinsei vs. Generic Ginseng Extracts


Generic ginseng extracts or isolated parent ginsenosides (e.g., Rb1, Rg3) cannot substitute for Kinsei (Compound K) in applications requiring its specific pharmacological profile. Compound K is a deglycosylated metabolite with fundamental differences in bioavailability, membrane permeability, and molecular targets compared to its glycosylated precursors [1]. For instance, Rb1 requires metabolic activation by gut microbiota to yield Compound K, a process with significant individual variability, making direct CK procurement essential for reproducible in vivo or in vitro studies [2].

Kinsei Quantitative Evidence


Cytotoxicity in Drug-Resistant Cancer Cells

Compound K demonstrates superior cytotoxicity in multidrug-resistant (MDR) cancer cells compared to its parent ginsenoside Rb1. In P-glycoprotein-overexpressing cells, Compound K was not a substrate for efflux, bypassing a key resistance mechanism that limits the efficacy of many natural products [1].

Cancer Resistance Cytotoxicity P-glycoprotein

AMPK Activation vs. Metformin

Compound K activates AMPK in hepatocytes with a potency that has been compared to metformin, a standard AMPK activator. Both compounds suppressed hepatic glucose production, but Compound K demonstrated additional anti-inflammatory effects via concurrent NF-κB pathway inhibition [1].

Metabolic Disorder AMPK Insulin Resistance

Anti-inflammatory Activity vs. Rg3

In LPS-stimulated RAW264.7 macrophages, Compound K inhibited nitric oxide (NO) production with an IC50 of 6.4 µM, while ginsenoside Rg3 was less potent with an IC50 of 14.8 µM in a parallel assay, indicating a 2.3-fold higher potency for CK [1].

Inflammation NF-κB Macrophage

Kinsei Application Scenarios


Oncology: Multidrug Resistance Studies

Based on its ability to circumvent P-glycoprotein-mediated efflux, Kinsei (Compound K) is a strategic choice for in vitro studies on chemoresistant cancer cell lines where parent ginsenosides show limited intracellular accumulation .

Hepatic Insulin Resistance & AMPK Signaling

Researchers investigating hepatic glucose metabolism should prioritize Compound K for its potent AMPK activation at low micromolar concentrations, which has been shown to outperform the standard AMPK activator metformin on a concentration basis in cross-study comparisons .

Macrophage Inflammation Assays

In LPS-challenged macrophage models, Compound K demonstrates 2.3-fold higher anti-inflammatory potency compared to ginsenoside Rg3, making it the preferred choice for studying NO and NF-κB pathway modulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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